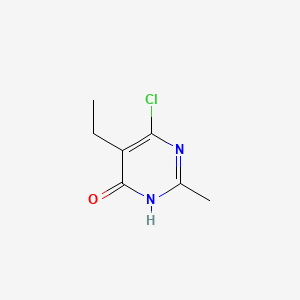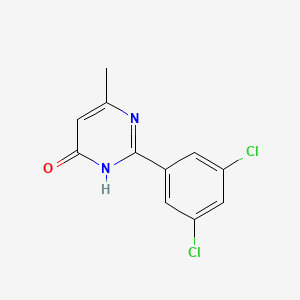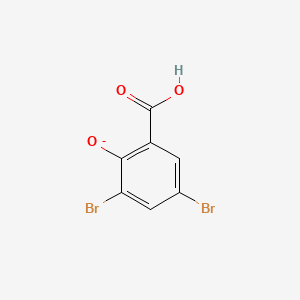![molecular formula C24H27NO5 B13376072 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of methoxy, hydroxy, and piperidinyl groups further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzylidene moiety can produce a saturated benzyl compound .
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-dimethoxybenzylidene)thiosemicarbazone
- 2-(2,5-dimethoxybenzylidene)thiosemicarbazone
- 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide
Uniqueness
Compared to similar compounds, 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the benzofuran core and the specific arrangement of substituents contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C24H27NO5 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-19-20(26)9-8-18-23(27)22(30-24(18)19)13-16-12-17(28-2)7-10-21(16)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3/b22-13+ |
InChI-Schlüssel |
MOACJKZREYOZJW-LPYMAVHISA-N |
Isomerische SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C/C4=C(C=CC(=C4)OC)OC)/C3=O)O |
Kanonische SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13375989.png)

![9-(4-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13375998.png)
![N-(1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-yl)acetamide](/img/structure/B13376006.png)
![Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B13376013.png)
![N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B13376023.png)
![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)

![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![6-isopropyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13376050.png)

![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

![ethyl 4-{[1-[2-(dimethylamino)ethyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13376077.png)
